molecular formula C8H13NO2 B069879 (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 174456-77-0

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B069879
CAS No.: 174456-77-0
M. Wt: 155.19 g/mol
InChI Key: LLYQBDZAXNIXQC-MEKDEQNOSA-N
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Description

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[310]hexane-6-carboxylate is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of (S)-4-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl)-benzaldehyde with (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester hydrochloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature for 1.5 hours, followed by the addition of sodium triacetoxyborohydride and further stirring for 72 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate adjustments in reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers are exploring its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential use in developing new pharmaceuticals. Its unique structure may offer advantages in terms of bioavailability and specificity for certain biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.

    3-Azabicyclo[3.1.0]hexane-6-carboxylic acid: Lacks the ester group present in the ethyl ester derivative.

Uniqueness

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group.

Properties

IUPAC Name

ethyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYQBDZAXNIXQC-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-77-0
Record name 174456-77-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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